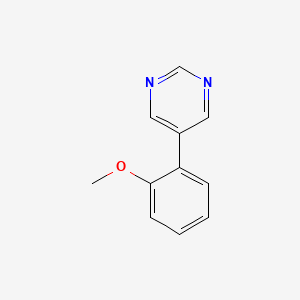

5-(2-Methoxyphenyl)pyrimidine

Description

5-(2-Methoxyphenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methoxyphenyl group at the 5-position. Pyrimidines are central to nucleic acid chemistry and drug design due to their ability to interact with biological targets via hydrogen bonding and π-π stacking. The 2-methoxyphenyl substituent introduces steric and electronic effects that modulate solubility, bioavailability, and target affinity.

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)pyrimidine |

InChI |

InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-10(11)9-6-12-8-13-7-9/h2-8H,1H3 |

InChI Key |

CRAIBXAQMJRPOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CN=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2-Methoxyphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Key Structural and Functional Insights

Influence of Ring Fusion

- This derivative showed moderate anti-arthritic activity, likely due to stabilization of the pyrimidine core .

- Furo-pyrimidine () : The furan ring introduces rigidity, while the propenyl linker allows for geometric isomerism (E/Z). The E-isomer exhibited stronger DHFR binding, highlighting the role of stereochemistry in target engagement .

Substituent Effects

- Chloro and Trifluoromethyl Groups : Chlorination at the 7-position () improves electrophilicity, aiding in nucleophilic substitution reactions during synthesis. Trifluoromethyl groups () enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

- Amino and Methyl Groups: The 2-amine substituent in pyrrolo-pyrimidine () facilitates hydrogen bonding with enzymes like DHFR, while methyl groups (e.g., 4,6-dimethyl in ) reduce solubility but increase membrane permeability .

Positional Isomerism

- 4- vs. 5-Methoxyphenyl Substitution : and compare 4-(5-chloro-2-methoxyphenyl)pyrimidin-2-amine with 5-(4-methoxyphenyl)pyrimidin-2-amine. The position of the methoxy group alters electron distribution, affecting π-stacking and binding to aromatic residues in target proteins .

Physicochemical and Crystallographic Comparisons

- Crystal Packing: In 4,6-dichloro-5-methoxypyrimidine (), Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice, which may influence solubility and formulation compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.